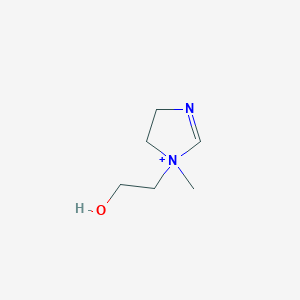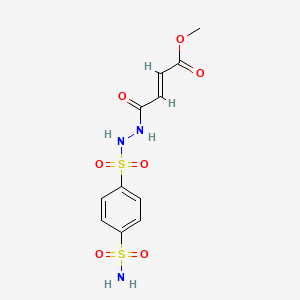![molecular formula C13H26OSi B14300750 tert-Butyl[(hepta-5,6-dien-2-yl)oxy]dimethylsilane CAS No. 112185-54-3](/img/structure/B14300750.png)
tert-Butyl[(hepta-5,6-dien-2-yl)oxy]dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl[(hepta-5,6-dien-2-yl)oxy]dimethylsilane is an organosilicon compound that features a tert-butyl group, a hepta-5,6-dien-2-yloxy group, and a dimethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl[(hepta-5,6-dien-2-yl)oxy]dimethylsilane typically involves the reaction of hepta-5,6-dien-2-ol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by column chromatography to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl[(hepta-5,6-dien-2-yl)oxy]dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in ether solvents at low temperatures.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products Formed
Oxidation: Epoxides, alcohols
Reduction: Alcohols
Substitution: Halides, alkoxides
Scientific Research Applications
tert-Butyl[(hepta-5,6-dien-2-yl)oxy]dimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl[(hepta-5,6-dien-2-yl)oxy]dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions. The hepta-5,6-dien-2-yloxy group allows for the formation of multiple bonds, making it a versatile intermediate in organic synthesis. The dimethylsilane group enhances the compound’s stability and solubility in organic solvents.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyldimethyl(2-propynyloxy)silane
- tert-Butyl[(6-methoxy-5,8,8-trimethylbicyclo[2.2.2]oct-5-en-2-yl)oxy]dimethylsilane
- tert-Butyl[(5-[[tert-butyl(dimethyl)silyl]oxy]octahydro-2-pentalenyl)oxy]dimethylsilane
Uniqueness
tert-Butyl[(hepta-5,6-dien-2-yl)oxy]dimethylsilane is unique due to its hepta-5,6-dien-2-yloxy group, which provides additional reactivity compared to similar compounds. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials with specific properties.
Properties
CAS No. |
112185-54-3 |
|---|---|
Molecular Formula |
C13H26OSi |
Molecular Weight |
226.43 g/mol |
InChI |
InChI=1S/C13H26OSi/c1-8-9-10-11-12(2)14-15(6,7)13(3,4)5/h9,12H,1,10-11H2,2-7H3 |
InChI Key |
BPCCTCXHBCGKCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C=C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-{[(Oxan-2-yl)oxy]methyl}phenyl)(diphenyl)phosphane](/img/structure/B14300668.png)
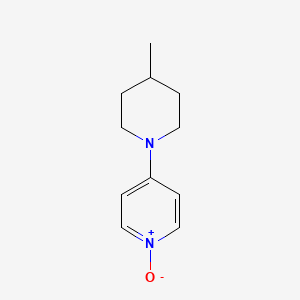
![Dipropyl [bis(ethylsulfanyl)methyl]phosphonate](/img/structure/B14300678.png)
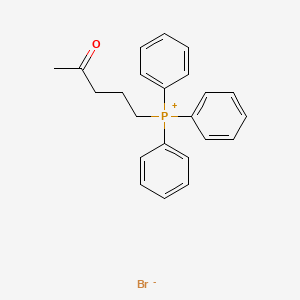
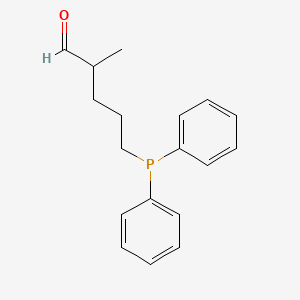
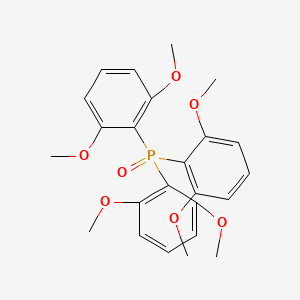
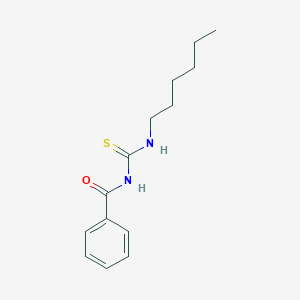

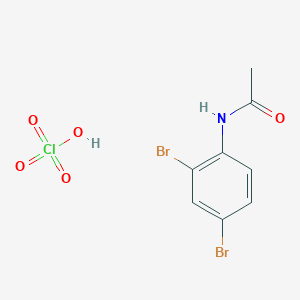
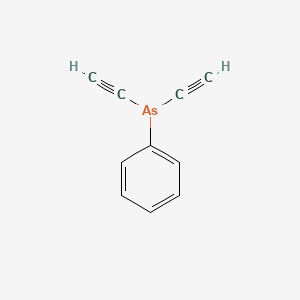
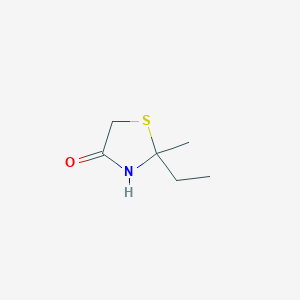
![1,4-Dioxa-7-thiaspiro[4.5]dec-8-ene](/img/structure/B14300712.png)
